
(E)-3-(3-(hydrazinecarbonyl)phenyl)-N-hydroxyacrylaMide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-(3-(hydrazinecarbonyl)phenyl)-N-hydroxyacrylamide is a synthetic organic compound characterized by the presence of a hydrazinecarbonyl group attached to a phenyl ring, which is further connected to an N-hydroxyacrylamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(3-(hydrazinecarbonyl)phenyl)-N-hydroxyacrylamide typically involves the following steps:
Formation of the hydrazinecarbonyl intermediate: This step involves the reaction of hydrazine with a suitable carbonyl compound, such as benzaldehyde, under acidic conditions to form the hydrazinecarbonyl intermediate.
Coupling with N-hydroxyacrylamide: The intermediate is then reacted with N-hydroxyacrylamide in the presence of a base, such as sodium hydroxide, to form the final product. The reaction is typically carried out in an organic solvent like ethanol or methanol at room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or continuous flow reactors: These reactors are used to ensure efficient mixing and reaction control.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(3-(hydrazinecarbonyl)phenyl)-N-hydroxyacrylamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The phenyl ring can undergo electrophilic substitution reactions with reagents like bromine or nitric acid to introduce substituents at specific positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.
Substitution: Bromine, nitric acid; reactions are conducted under controlled temperatures to prevent over-substitution.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced amides and hydrazides.
Substitution: Formation of brominated or nitrated phenyl derivatives.
Scientific Research Applications
(E)-3-(3-(hydrazinecarbonyl)phenyl)-N-hydroxyacrylamide has several scientific research applications:
Medicinal Chemistry: It is studied as a potential inhibitor of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression and cancer cell proliferation.
Biological Studies: The compound is used in cell-based assays to investigate its effects on cell cycle regulation and apoptosis in cancer cells.
Chemical Biology: It serves as a tool compound to study the molecular mechanisms of enzyme inhibition and protein interactions.
Industrial Applications: Potential use in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (E)-3-(3-(hydrazinecarbonyl)phenyl)-N-hydroxyacrylamide involves:
Comparison with Similar Compounds
Similar Compounds
(E)-3-(3-(hydrazinecarbonyl)phenyl)-N-hydroxyacrylamide: can be compared with other HDAC inhibitors such as:
Uniqueness
Properties
CAS No. |
1223593-85-8 |
|---|---|
Molecular Formula |
C10H11N3O3 |
Molecular Weight |
221.216 |
IUPAC Name |
(E)-3-[3-(hydrazinecarbonyl)phenyl]-N-hydroxyprop-2-enamide |
InChI |
InChI=1S/C10H11N3O3/c11-12-10(15)8-3-1-2-7(6-8)4-5-9(14)13-16/h1-6,16H,11H2,(H,12,15)(H,13,14)/b5-4+ |
InChI Key |
OJVOPPSLXWPGMX-SNAWJCMRSA-N |
SMILES |
C1=CC(=CC(=C1)C(=O)NN)C=CC(=O)NO |
Synonyms |
(E)-3-(3-(hydrazinecarbonyl)phenyl)-N-hydroxyacrylaMide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


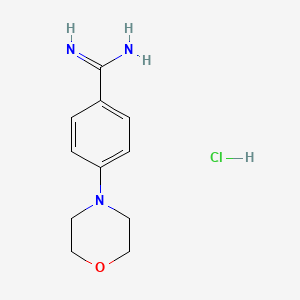


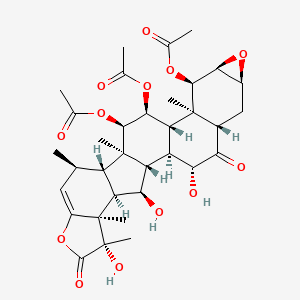


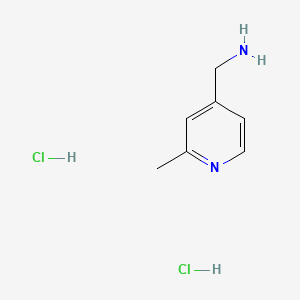


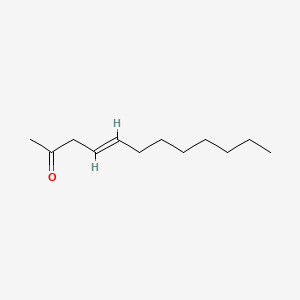
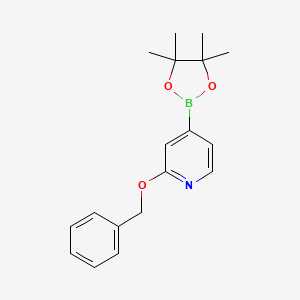
![3-Iodo-1H-pyrazolo[4,3-d]pyrimidin-7-amine](/img/structure/B595626.png)

![tert-butyl 3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B595628.png)
